Aminopterine

Vue d'ensemble

Description

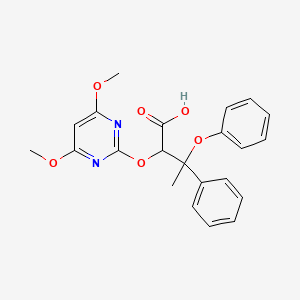

Aminopterin is an amino derivative of folic acid, which was once used as an antineoplastic agent in the treatment of pediatric leukemia . In the 1950s, its production was discontinued in favor of methotrexate, which is less potent but less toxic . Off-label, aminopterin has also been used in the treatment of psoriasis .

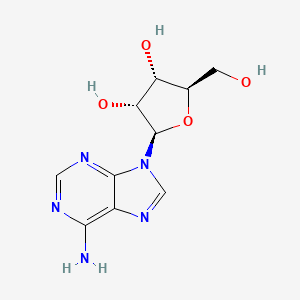

Molecular Structure Analysis

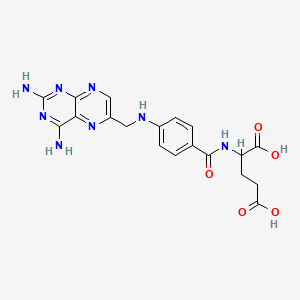

The molecular formula of Aminopterin is C19H20N8O5 . Its average mass is 440.413 Da and its monoisotopic mass is 440.155670 Da .Chemical Reactions Analysis

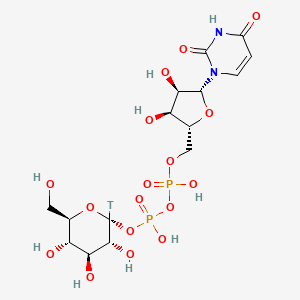

Aminopterin works as an enzyme inhibitor by competing for the folate binding site of the enzyme dihydrofolate reductase . Its binding affinity for dihydrofolate reductase effectively blocks tetrahydrofolate synthesis . This results in the depletion of nucleotide precursors and inhibition of DNA, RNA, and protein synthesis .Physical And Chemical Properties Analysis

The chemical formula of Aminopterin is C19H20N8O5 . Its molar mass is 440.41 g/mol . More detailed physical and chemical properties are not available in the sources.Applications De Recherche Scientifique

Cell Fusion Experiments : Aminopterin is used in cell fusion experiments to select hybrid cells by killing unfused cells that are deficient in enzymes for nucleotide salvage pathways. Its solutions, when exposed to fluorescent room light, lose cytotoxicity, accompanied by changes in their ultraviolet absorption spectra (Fehlner et al., 1987).

Effects on Egg Development and Behavior in Spiders : Early research on aminopterin, primarily conducted on vertebrates and bacteria, showed that its effects could be reversed in mice by administering large amounts of folic acid. It was also demonstrated that sterility was induced in Drosophila melanogaster by aminopterin (Vinson & Land, 1965).

DNA Replication Studies : Aminopterin was used to study replicon origins in Chinese hamster cell DNA, though it was found unsuitable for this purpose due to its unsatisfactory action as a DNA synthesis inhibitor (Amaldi et al., 1972).

Treatment of Acute Leukemia in Children : Aminopterin was the first drug reported to cause remissions in children with acute leukemia (Farber & Diamond, 1948).

Effects on Psoriasis Treatment : Although effective for treating psoriasis, aminopterin is associated with various symptoms such as gastrointestinal distress and leukopenia. It is not recommended lightly for treatment due to its toxic effects (Rees & Bennett, 1959).

Cancer Research : Aminopterin was instrumental in the treatment of malignancy, being the first drug to cause remissions in children with acute lymphocytic leukaemia. It targets dihydrofolate reductase (DHFR), a principal target in drug resistance (Bertino, 2009).

Effects on Small Intestine : As a cytotoxic agent, aminopterin interferes with ribonucleoprotein catabolism, causing atrophy in the small intestine and impairing fat absorption (Williams Aw, 1961).

Electroencephalographic Frequency Patterns : Studies on rats treated with aminopterin in early infancy showed a delay in the maturation of brain function (Arakawa et al., 1969).

Aminopterin and Genetics in Beef Cattle Production : Aminopterin's effects on genetics and its potential applications in animal husbandry and breeding programs have been explored (Lambert, 2008).

Influence on Female Reproductive Tracts in Monkeys : Aminopterin showed a differential action on the effects of estrogen and progesterone on the female reproductive tracts of monkeys (Zarrow, Hisaw, & Salhanick, 1954).

Safety And Hazards

Aminopterin is classified as an extremely hazardous substance in the United States . It is highly toxic by ingestion . It contains a pharmaceutically active ingredient and handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

Propriétés

IUPAC Name |

2-[[4-[(2,4-diaminopteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N8O5/c20-15-14-16(27-19(21)26-15)23-8-11(24-14)7-22-10-3-1-9(2-4-10)17(30)25-12(18(31)32)5-6-13(28)29/h1-4,8,12,22H,5-7H2,(H,25,30)(H,28,29)(H,31,32)(H4,20,21,23,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVZGACDUOSZQKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=NC(=N3)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10858993 | |

| Record name | N-[4-[[(2,4-Diamino-6-pteridinyl)methyl]amino]benzoyl]glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10858993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Aminopterin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001833 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

4-Aminopteroylglutamic acid | |

CAS RN |

54-62-6, 1236566-87-2 | |

| Record name | aminopterin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757427 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | aminopterin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=739 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-[4-[[(2,4-Diamino-6-pteridinyl)methyl]amino]benzoyl]glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10858993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aminopterin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001833 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.